molecular formula C29H28N4O3 B1678601 1-((4-Amino-3-methylphenyl)methyl)-5-(2,2-diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo(4,5-c)pyridine-6-carboxylic acid CAS No. 114785-12-5

1-((4-Amino-3-methylphenyl)methyl)-5-(2,2-diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo(4,5-c)pyridine-6-carboxylic acid

Cat. No.: B1678601
CAS No.: 114785-12-5
M. Wt: 480.6 g/mol
InChI Key: KLVDUSUYBDMJKR-UHFFFAOYSA-N
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Description

Overview of Angiotensin II and its Physiological Roles

Angiotensin II is the principal effector molecule of the RAS and mediates a wide range of physiological actions. consensus.appmdpi.com Its primary functions are directed towards increasing blood pressure and conserving sodium and water. mdpi.commdpi.com Key physiological roles of Ang II include:

Vasoconstriction: Ang II is a potent vasoconstrictor, causing the contraction of vascular smooth muscle, which increases systemic vascular resistance and arterial pressure. nih.govcvphysiology.commdpi.comphysiology.org

Aldosterone (B195564) Secretion: It stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water reabsorption in the kidneys, further increasing blood volume and blood pressure. nih.govcvphysiology.com

Sodium Reabsorption: Ang II directly enhances sodium reabsorption in the renal tubules. nih.govcvphysiology.com

Sympathetic Nervous System Activation: It increases sympathetic outflow from the central nervous system and facilitates norepinephrine (B1679862) release, augmenting adrenergic function. nih.govcvphysiology.comteachmephysiology.com

Vasopressin Release: Ang II stimulates the release of vasopressin (antidiuretic hormone) from the posterior pituitary, which increases water retention by the kidneys. nih.govwikipedia.orgcvphysiology.comteachmephysiology.com

Thirst Stimulation: It acts on the brain to stimulate thirst, promoting fluid intake. cvphysiology.comteachmephysiology.com

Beyond these immediate effects on blood pressure and fluid balance, Ang II is also involved in processes such as inflammation, endothelial dysfunction, and cellular growth, contributing to cardiovascular remodeling and disease progression. consensus.appphysiology.org

Characterization of Angiotensin II Receptor Subtypes

For a considerable time, the diverse actions of Ang II were believed to be mediated by a single type of receptor. However, pharmacological studies hinted at the existence of multiple Ang II receptor populations. nih.govahajournals.org Definitive evidence for Ang II receptor heterogeneity emerged with the development of selective nonpeptide antagonists in the late 1980s. nih.govahajournals.orgoup.comahajournals.org These studies led to the classification of two major Ang II receptor subtypes: Type 1 (AT1) and Type 2 (AT2) receptors. consensus.appnih.govahajournals.orgahajournals.orgphysiology.orgnih.govoup.comifnmujournal.com

The distinction between AT1 and AT2 receptors is based on their differential binding affinities for specific nonpeptide antagonists. nih.govoup.comahajournals.orgahajournals.org The AT1 receptor exhibits high affinity for compounds like Losartan (B1675146) (originally known as DuP 753), while the AT2 receptor shows high affinity for compounds such as PD 123177 and CGP 42112A. nih.govoup.comahajournals.orgsnmjournals.orgpnas.orgkarger.com

While the AT1 receptor is primarily responsible for mediating most of the classical physiological effects of Ang II, including vasoconstriction, aldosterone release, and sympathetic activation, the functional roles of the AT2 receptor are more varied and, in some cases, appear to counteract AT1-mediated effects. consensus.appnih.govoup.comsnmjournals.org AT2 receptors are found in various tissues, and their expression levels can vary significantly depending on the tissue, species, and developmental stage. nih.govoup.comphysiology.orgsnmjournals.org

Historical Context of Angiotensin II Type 2 Receptor Antagonist Research

The historical research into Ang II receptors initially focused on peptide analogues of Ang II. However, these compounds often lacked the selectivity needed to clearly distinguish receptor subtypes. oup.comahajournals.orgwikipedia.org The breakthrough in characterizing AT1 and AT2 receptors came with the synthesis of nonpeptide antagonists. nih.govahajournals.orgoup.comahajournals.org

PD 123177, a tetrahydroimidazopyridine derivative, emerged as a prototypic selective antagonist for the AT2 receptor. nih.govoup.comahajournals.orgahajournals.org Its development, alongside the AT1-selective antagonist DuP 753 (Losartan), provided researchers with invaluable pharmacological tools to investigate the distribution, function, and signaling pathways associated with each receptor subtype. nih.govoup.comahajournals.orgsnmjournals.org

Early research utilizing PD 123177 helped to demonstrate the existence of a distinct Ang II binding site that was insensitive to AT1-selective compounds but bound PD 123177 with high affinity. nih.govoup.compnas.orgkarger.comphysiology.org These studies, often employing radioligand binding assays and autoradiography, were crucial in mapping the distribution of AT2 receptors in various tissues, including the brain, kidneys, and adrenal glands, and comparing it to that of AT1 receptors. oup.comphysiology.orgnih.govsnmjournals.orgpnas.orgkarger.comphysiology.org

Studies using PD 123177, sometimes in conjunction with AT1 antagonists, provided evidence for the functional roles of AT2 receptors, which often differed from or opposed those of AT1 receptors. For example, research in neonatal rat ventricular myocytes showed that while AT1 receptors mediated Ang II-induced hypertrophy, AT2 receptors appeared to have an anti-growth effect, as co-treatment with PD 123177 augmented the hypertrophic response. ahajournals.org Similarly, studies in the kidney and brain utilized PD 123177 to explore the involvement of AT2 receptors in regulating renal function and central nervous system responses to Ang II, although findings regarding AT2 receptor roles in these areas were sometimes varied or controversial. oup.comscielo.brnih.gov The use of PD 123177 was instrumental in the initial pharmacological characterization and differentiation of the AT2 receptor from the more extensively studied AT1 receptor. nih.govahajournals.orgoup.comahajournals.orgpnas.org

Here is a table summarizing some key findings related to the selectivity of PD 123177 and other ligands:

LigandSelectivity for AT1 vs. AT2 ReceptorNotesSource
Angiotensin IRelatively nonselectivePeptide agonist nih.govoup.com
Angiotensin IIRelatively nonselectivePeptide agonist, primary effector nih.govoup.com
Angiotensin IIISlightly higher affinity for AT2Peptide nih.govoup.com
SaralasinRelatively nonselectivePeptide antagonist nih.govoup.com
DuP 753 (Losartan)High affinity for AT1Nonpeptide antagonist, ~10,000 times more selective for AT1 than AT2 nih.govoup.comahajournals.orgkarger.com
PD 123177High affinity for AT2Nonpeptide antagonist, ~3,500-fold preference for AT2 nih.govoup.com
CGP 42112AMarked preference for AT2Peptide antagonist nih.govoup.comahajournals.org

These studies, enabled by selective antagonists like PD 123177, were foundational in establishing the concept of Ang II receptor subtypes and paved the way for further research into the distinct roles of AT1 and AT2 receptors in physiology and disease.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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CAS No.

114785-12-5

Molecular Formula

C29H28N4O3

Molecular Weight

480.6 g/mol

IUPAC Name

1-[(4-amino-3-methylphenyl)methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid

InChI

InChI=1S/C29H28N4O3/c1-19-14-20(12-13-23(19)30)16-32-18-31-24-17-33(26(29(35)36)15-25(24)32)28(34)27(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-14,18,26-27H,15-17,30H2,1H3,(H,35,36)

InChI Key

KLVDUSUYBDMJKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CN2C=NC3=C2CC(N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-((4-amino-3-methylphenyl)methyl)-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo(4,5c)pyridine-6-carboxylic acid
EXP 655
EXP-655
PD 123177
PD-123177

Origin of Product

United States

Pharmacological Profile of Pd 123177 As an Angiotensin Ii Type 2 Receptor Antagonist

Receptor Binding Characteristics

Studies utilizing radioligand binding assays have been instrumental in characterizing the interaction of PD 123177 with Ang II receptors. These studies typically involve the use of labeled Ang II or its analogs and examining their displacement by various antagonists.

Specificity for AT2 Receptors

PD 123177 demonstrates a marked preference and high affinity for the AT2 receptor subtype oup.comsnmjournals.orgscbt.com. This specificity is a key characteristic that distinguishes it from other Ang II receptor ligands. Research has consistently shown that PD 123177 effectively inhibits radioligand binding to sites identified as AT2 receptors in various tissues and species pnas.orgnih.govnih.govnih.gov. For instance, in the rat brain, binding of a labeled Ang II analog was inhibited by PD 123177 in areas known to express AT2 receptors, such as the lateral septum, subthalamic nucleus, and inferior olive pnas.orgnih.gov. Conversely, in areas predominantly expressing AT1 receptors, PD 123177 had little to no effect on binding pnas.orgnih.govnih.gov.

Competitive Binding Studies

Competitive binding experiments further illustrate the interaction of PD 123177 with the AT2 receptor. These studies measure the ability of increasing concentrations of PD 123177 to displace a radiolabeled ligand from the receptor binding site, yielding an IC50 value (the concentration required to inhibit 50% of the specific binding). A lower IC50 value indicates higher affinity.

Studies have shown that PD 123177 competes for binding at AT2 sites with high potency. For example, in rat adrenal cortical microsomes, PD 123177 exhibited a significantly lower IC50 for the AT2 site compared to the AT1 site oup.com. Similarly, in studies characterizing the AT2 receptor subtype in the brain using a selective AT2 ligand, PD 123177 competed for binding with potency consistent with high affinity for AT2 receptors nih.gov.

Selectivity Profile Against Other Angiotensin Receptor Subtypes

A critical aspect of PD 123177's pharmacological profile is its selectivity for the AT2 receptor over other Ang II receptor subtypes, particularly the AT1 receptor.

Distinction from Angiotensin II Type 1 Receptors

PD 123177 exhibits a substantial selectivity for the AT2 receptor, displaying significantly lower affinity for the AT1 receptor oup.comahajournals.org. This differential affinity allows researchers to distinguish between the two receptor subtypes and investigate their respective roles. For instance, in rat adrenal cortical microsomes, PD 123177 showed a 3,500-fold preference for the AT2 site over the AT1 site, in contrast to DuP 753 which had a much higher selectivity for AT1 oup.com.

In functional studies, the effects mediated by AT1 receptors are typically blocked by AT1 antagonists like losartan (B1675146) or DuP 753, but not by PD 123177. Conversely, responses mediated by AT2 receptors are antagonized by PD 123177 ahajournals.orgnih.govnih.govrero.chahajournals.org. For example, in vascular smooth muscle cells where AT1 receptors predominantly mediate hypertrophy and proliferation, PD 123177 was ineffective in blocking these effects, while DuP 753 was effective nih.govahajournals.org.

Comparative Analysis with Other AT2 Receptor Ligands

PD 123177 is one of several ligands used to study the AT2 receptor, alongside peptide ligands like CGP 42112A oup.comsnmjournals.orgpnas.orgnih.govnih.gov. While both PD 123177 and CGP 42112A are considered selective for the AT2 receptor, they are structurally distinct oup.comahajournals.org. PD 123177 is a nonpeptide tetrahydroimidazopyridine derivative, whereas CGP 42112A is a modified pentapeptide analog of Ang II oup.comahajournals.org.

Comparative studies often use both PD 123177 and CGP 42112A to confirm AT2 receptor-mediated effects pnas.orgnih.govnih.govnih.govrero.ch. For example, in the rat brain, both PD 123177 and CGP 42112A inhibited radioligand binding in AT2-rich regions pnas.orgnih.gov. Similarly, both compounds have been used to investigate potential AT2-mediated effects in various tissues and physiological processes ahajournals.orgrero.chscielo.br. Although both are selective AT2 antagonists, some studies have noted potential differences in their effects or the interpretation of results depending on the specific experimental context scielo.br.

Interactions with Associated Receptor Systems

While primarily characterized for its interaction with the AT2 receptor, research has also explored potential interactions or cross-talk between AT2 receptors and other receptor systems, although this area is less extensively documented compared to its direct AT2 binding characteristics.

Studies investigating the interplay between AT1 and AT2 receptors have sometimes utilized PD 123177 in conjunction with AT1 antagonists to dissect the contributions of each subtype to a particular response ahajournals.orgjci.orgmdc-berlin.de. For instance, in coronary endothelial cells, Ang II's effect on proliferation involved a balance between AT1 and AT2 receptor activation, where the antiproliferative actions mediated by the AT2 receptor (blockable by PD 123177) could offset the growth-promoting effects mediated by the AT1 receptor jci.orgmdc-berlin.de.

Molecular and Cellular Mechanisms Mediated by Angiotensin Ii Type 2 Receptors and Modulated by Pd 123177

Intracellular Signaling Cascades Associated with AT2 Receptor Activation

Activation of the AT2 receptor triggers several intracellular events, contributing to its diverse physiological roles.

G Protein Coupling and Downstream Effects

While initially considered independent of G proteins, evidence suggests that the AT2 receptor can couple to G proteins, particularly inhibitory G proteins (Gi) tandfonline.commdpi.combioone.org. This coupling can lead to a decrease in cyclic GMP levels in some neuronal cells nih.gov. The AT2 receptor's coupling mechanisms are not as extensively characterized as those of the AT1 receptor, which primarily couples to Gq/11 . Pertussis toxin, which inactivates Gi proteins, has been shown in some studies to block AT2 receptor-mediated effects, further supporting Gi coupling tandfonline.combioone.orgphysiology.org.

Activation of Protein Phosphatases

A prominent signaling pathway associated with AT2 receptor activation is the stimulation of protein phosphatases, including both tyrosine and serine/threonine phosphatases revportcardiol.orgnih.govahajournals.orgmdpi.combioone.org. Activation of protein tyrosine phosphatases, such as SHP-1 and MKP-1, can lead to the dephosphorylation and inactivation of various signaling molecules, including components of kinase pathways nih.govbioone.org. This phosphatase activation is considered a key mechanism behind the anti-proliferative and pro-apoptotic effects often attributed to the AT2 receptor revportcardiol.orgnih.govbioone.org. Studies using AT2 receptor agonists have shown activation of protein phosphatases, and this effect can be blocked by AT2 antagonists like PD 123177 or PD 123319 ahajournals.org.

Regulation of Kinase Pathways (e.g., Mitogen-Activated Protein Kinases)

The AT2 receptor can modulate the activity of various kinase pathways, often in opposition to the effects of AT1 receptor activation. While the AT1 receptor is known to activate mitogen-activated protein kinases (MAPKs) like ERK1/2, the AT2 receptor has been shown in some contexts to decrease MAP kinase activity nih.govphysiology.org. Studies using PD 123177 have helped to demonstrate that certain Angiotensin II-induced MAPK activation is mediated solely through the AT1 receptor, as PD 123177 did not inhibit this activation nih.govoup.com. However, the AT2 receptor can also be linked to MAPK pathways through more complex mechanisms, such as indirectly activating MAPK via a Gαi3/Ras/Raf pathway, leading to increased nitric oxide synthase expression in some cell types physiology.org. The AT2 receptor has also been implicated in regulating the expression of MAPK phosphatase MKP-1, which can inactivate MAPKs physiology.org.

Synthesis of Epoxyeicosatrienoic Acid

Activation of the AT2 receptor has been linked to the synthesis of epoxyeicosatrienoic acids (EETs) ahajournals.orgresearchgate.netahajournals.org. This process may involve a cytochrome P-450 dependent pathway and contribute to AT2 receptor-mediated vasodilation nih.govresearchgate.net. Research using AT2 receptor agonists has shown that AT2 receptor-coupled signaling leading to reduced inflammation involves the synthesis of EETs, an effect that can be blocked by AT2 antagonists ahajournals.orgahajournals.org.

Modulation of Nuclear Factor κB Activity

The AT2 receptor can modulate the activity of the nuclear factor κB (NF-κB) transcription factor. While the AT1 receptor is generally associated with NF-κB activation and the upregulation of pro-inflammatory genes, the AT2 receptor has been shown to inhibit NF-κB activity in certain contexts ahajournals.orgahajournals.orgresearchgate.net. Studies investigating the anti-inflammatory effects of AT2 receptor stimulation have demonstrated that this involves the inhibition of NF-κB, a process that can be reversed by AT2 receptor antagonists like PD 123319 ahajournals.orgahajournals.org. However, some experimental studies suggest that an AT2 receptor/NF-κB pathway might participate in inflammatory cell infiltration in the kidney, indicating context-dependent effects researchgate.net.

Impact on Gene and Protein Expression

Beyond immediate signaling cascades, AT2 receptor activation, modulated by compounds like PD 123177, can influence long-term cellular responses by altering gene and protein expression. The AT2 receptor has been shown to regulate the expression of various proteins involved in cell growth, differentiation, and inflammation. For instance, in neuronal cells, Angiotensin II treatment, which activates AT2 receptors, can enhance the protein levels of β-tubulin and MAP2, proteins involved in neuronal differentiation researchgate.net. PD 123177 has been used to demonstrate that these effects are indeed mediated by the AT2 receptor researchgate.net. Additionally, AT2 receptor activation has been shown to increase the mRNA levels of the inducible MAPK phosphatase MKP-1 in cardiac myocytes physiology.org. In glomerular endothelial cells, Angiotensin II-stimulated expression of the chemokine RANTES is transduced by AT2 receptors, as this effect is abolished by PD 121377 and CGP-42112A jci.orgcloudfront.netresearchgate.net. This indicates a role for the AT2 receptor in regulating the expression of inflammatory mediators. Furthermore, intracellular AT2 receptors in cardiac fibroblasts have been shown to regulate RNA synthesis and the expression of collagen isoforms, effects that can be influenced by PD 123177 ahajournals.org.

Chemokine Regulation (e.g., RANTES)

Studies have demonstrated that ANG II can stimulate the expression of chemokines, such as RANTES (CCL5), and that this effect is mediated, at least in part, through the AT2 receptor. In cultured glomerular endothelial cells of the rat, ANG II stimulated both mRNA and protein expression of RANTES. researchgate.netnih.gov This ANG II-induced RANTES synthesis was found to be transduced by AT2 receptors, as the AT2 receptor antagonists PD 123177 and CGP-42112A effectively abolished the induced RANTES expression, whereas an AT1 receptor blocker did not. researchgate.netnih.govcloudfront.net

Data Table: Effect of Angiotensin II and Receptor Antagonists on RANTES Expression

TreatmentRANTES mRNA ExpressionRANTES Protein ExpressionMonocyte ChemotaxisAT1 Blocker EffectAT2 Blocker (PD 123177) Effect
ControlBasalBasalLow--
Angiotensin II (ANG II)IncreasedIncreasedIncreasedNo effectAbolished
ANG II + AT1 BlockerIncreasedIncreasedIncreased--
ANG II + PD 123177AbolishedAbolishedReduced--

Further in vivo studies involving intraperitoneal infusion of ANG II in rats showed a significant stimulation of glomerular RANTES mRNA and protein expression. researchgate.netnih.gov This induction of RANTES was primarily localized to glomerular endothelial cells and small capillaries. nih.gov Oral treatment with PD 123177 attenuated the glomerular influx of monocytes/macrophages observed in these ANG II-infused animals, suggesting a role for AT2 receptor-mediated RANTES induction in inflammatory cell recruitment. researchgate.netnih.govoup.comnih.gov This indicates that the effects of ANG II on RANTES induction and subsequent inflammatory cell infiltration can be separated from its effects on blood pressure. researchgate.netnih.govnih.gov

Extracellular Matrix Component Modulation (e.g., Thrombospondin-1, Fibronectin)

The AT2 receptor has also been implicated in the modulation of extracellular matrix (ECM) components, including Thrombospondin-1 (TSP-1) and Fibronectin (FN). These proteins play crucial roles in tissue structure, cell adhesion, migration, and proliferation. researchgate.netunivpm.it

Research in cultured endothelial cells has demonstrated differential regulation of TSP-1 and FN expression by ANG II receptor subtypes. In bovine aortic endothelial cells (BAEC), ANG II induced a dose-dependent decrease in DNA synthesis, an inhibitory effect that was prevented by the addition of PD 123177, indicating that this growth inhibition is mediated by the AT2 receptor. oup.comnih.govoup.com

The influence of AT2 receptor activation on ECM component expression appears to be cell-type dependent and context-specific. In the presence of an AT1 receptor antagonist (Losartan), stimulation of both rat coronary endothelial cells (CEC) and BAEC with ANG II resulted in a marked increase in TSP-1 mRNA levels. oup.comnih.govoup.com This effect was maximal at different time points in CEC (between 3 and 6 hours) and BAEC (after 9 hours). oup.comnih.govoup.com Furthermore, TSP-1 expression was also induced by an AT2 receptor agonist (CGP42112A). oup.comnih.gov

Regarding Fibronectin, blockade of the AT2 receptor by PD 123177 resulted in a pronounced downregulation of FN mRNA in BAEC after 9 hours of stimulation. oup.comnih.gov This suggests that while AT2 receptor activation may promote TSP-1 expression, its blockade by PD 123177 can lead to a decrease in FN expression in certain endothelial cell types. Another study in coronary endothelial cells also observed decreased expression of FN in the presence of PD 123177. researchgate.net These findings suggest that the AT2 receptor contributes to the remodeling of the endothelial ECM by influencing the expression of both TSP-1 and FN. nih.gov

Data Table: Effect of Angiotensin II and Receptor Antagonists on ECM Component mRNA Expression in Endothelial Cells

Cell TypeTreatmentTSP-1 mRNAFN mRNAAT2 Receptor Mediated Growth Inhibition
BAECAngiotensin II (ANG II)--Yes
BAECANG II + PD 123177-DownregulatedPrevented
BAECANG II + AT1 BlockerIncreasedUpregulated-
CECANG II + AT1 BlockerIncreased--
BAEC/CECAT2 Agonist (CGP42112A)InducedNot affectedYes (in BAEC)

Note: "-" indicates data not explicitly stated as significantly changed in the provided context for that specific condition. Upregulation of FN mRNA in BAEC with AT1 blockade was also observed. oup.com

Nitric Oxide Synthase Expression

The AT2 receptor has been implicated in the regulation of nitric oxide (NO) production, a key vasodilator and signaling molecule synthesized by nitric oxide synthases (NOS). wikipedia.orgctdbase.orgguidetopharmacology.org Research using PD 123177 has helped to delineate the role of the AT2 receptor in modulating NOS expression and NO release in different cell types.

In bovine pulmonary artery endothelial cells (BPAECs), ANG II has been shown to stimulate NO production by increasing endothelial nitric oxide synthase (eNOS) expression via the AT2 receptor. physiology.org The ANG II-dependent increase in eNOS expression in these cells was prevented when BPAECs were pretreated with the AT2 receptor antagonist PD 123177. physiology.org Similarly, in isolated cardiac fibroblast nuclei, ANG II elicited a significant increase in NO production, which was abolished by PD 123177 and the NOS inhibitor L-NAME. ahajournals.orgxenbase.org This suggests that nuclear AT2 receptors can regulate transcription initiation through NO in these cells. ahajournals.org

However, the involvement of AT2 receptors in NOS regulation is not universal across all cell types and NOS isoforms. In rat astroglial cultures, ANG II was found to decrease lipopolysaccharide (LPS)-stimulated inducible nitric oxide synthase (iNOS) expression and subsequent nitrite (B80452) formation. physiology.org This inhibitory effect of ANG II on iNOS expression in astroglia was blocked by an AT1 receptor antagonist (losartan) but not by the AT2 receptor antagonist PD 123177. physiology.org This highlights the cell-specific and isoform-specific nature of ANG II receptor-mediated NOS regulation.

Data Table: Effect of Angiotensin II and Receptor Antagonists on Nitric Oxide Production/NOS Expression

Cell TypeStimulusMeasured OutcomeAngiotensin II EffectAT1 Blocker EffectAT2 Blocker (PD 123177) EffectAT2 Agonist Effect
BPAECsANG IIeNOS expressionIncreased-Prevented-
Cardiac Fibroblast NucleiANG IINO productionIncreasedNot significantly affected ahajournals.orgAbolished-
Rat Astroglial CulturesLPSiNOS expression/NitriteDecreasedBlockedNo effect-

Note: "-" indicates data not explicitly stated for that specific condition in the provided context.

These studies collectively demonstrate that PD 123177, as a selective AT2 receptor antagonist, is a valuable tool for dissecting the complex signaling pathways initiated by ANG II. Its use has been instrumental in revealing the AT2 receptor's involvement in modulating inflammatory responses via chemokine regulation, influencing tissue remodeling through the differential expression of extracellular matrix components, and regulating NO production in a cell-specific manner.

Physiological and Pathophysiological Roles of Angiotensin Ii Type 2 Receptors: Insights from Pd 123177 Studies

Cardiovascular System Investigations

Studies employing PD 123177 have provided significant insights into the involvement of AT2 receptors in various aspects of cardiovascular function and pathology.

Research using PD 123177 suggests that the AT2 receptor generally exerts an inhibitory effect on vascular smooth muscle cell (VSMC) growth and proliferation, often counteracting the growth-promoting effects mediated by the AT1 receptor jacc.orgphysiology.orgtandfonline.comnih.gov. Ang II-induced DNA and protein synthesis in cultured aortic smooth muscle cells from rats were blocked by AT1 receptor antagonists like losartan (B1675146) but not by PD 123177, indicating that the mitogenic effects of Ang II on VSMCs are primarily mediated by AT1 receptors jacc.orgnih.govahajournals.org. Studies have shown that AT2 receptor expression is upregulated in quiescent VSMCs that have been growth-suppressed, while growth stimulation rapidly downregulates AT2 jacc.org. Transfecting cultured smooth muscle cells with the AT2 receptor gene has been shown to reduce proliferation and inhibit MAPK activity physiology.orgtandfonline.com. Furthermore, in cultured human aortic smooth muscle cells, PD 123177 did not affect Ang II-induced responses, supporting the predominant role of AT1 receptors in mediating these effects in this cell type nih.gov.

In contrast to VSMCs, studies in endothelial cells suggest a more complex role for AT2 receptors, often involving an anti-proliferative effect that can counterbalance AT1-mediated actions physiology.orgtandfonline.comnih.govahajournals.orgresearchgate.net. In rat coronary endothelial cells, Ang II alone did not induce proliferation in quiescent cells. However, when pretreated with PD 123177 (an AT2 antagonist), Ang II induced proliferation, an effect that was reversed by simultaneous AT1 blockade with losartan nih.govresearchgate.netjci.org. This indicates that in these cells, AT2 receptor activation inhibits proliferation, and blocking AT2 with PD 123177 unmasks the proliferative effect mediated by AT1 receptors nih.govresearchgate.net. Ang II also significantly inhibited the proliferation of bFGF-stimulated coronary endothelial cells, and this inhibition was prevented by PD 123177, further supporting an anti-proliferative role for AT2 receptors in these cells nih.govresearchgate.net. Studies in bovine aortic endothelial cells have shown similar findings, suggesting that the AT2 receptor mediates growth inhibition in macrovascular endothelial cells oup.com.

The AT2 receptor appears to play a role in modulating vascular tone, often contributing to vasodilation, which can oppose the vasoconstrictive effects of AT1 receptor activation oup.comahajournals.org. Studies using PD 123177 have helped to elucidate this. For instance, in salt-replete anesthetized dogs, the renal hemodynamic and excretory effects of Ang II were mainly mediated by AT1 receptors, as shown by the effects of an AT1 antagonist. However, PD 123177 did cause a small but significant inhibition of Ang II-induced renal vasoconstriction at higher Ang II doses, raising the possibility of functional AT2 receptors in the canine renal vasculature nih.gov. Another study found that chronic infusion of an AT2 antagonist like PD 123319 (a related compound to PD 123177) enhanced the blood pressure response to chronic Ang II infusion, suggesting that the AT2 receptor mediates vasodilation ahajournals.org. In isolated perfused hydronephrotic rat kidneys, PD 123319 elicited dose-dependent vasodilation of Ang II-induced interlobular artery constriction, particularly in large-caliber segments, indicating that PD 123319-sensitive receptors (potentially AT2) participate in regulating vascular tone sci-hub.se.

Research involving PD 123177 has provided insights into the AT2 receptor's role in cardiac remodeling and fibrosis, processes often linked to the renin-angiotensin system. While AT1 receptors are primarily implicated in promoting collagen formation by cardiac fibroblasts, studies have investigated the potential involvement of AT2 receptors. In cultured adult human cardiac fibroblasts, Ang II significantly stimulates collagen synthesis predominantly through AT1 receptors capes.gov.br. Autoradiographic studies in infarcted rat hearts have shown marked AT1 receptor binding density at the site of myocardial infarction and fibrosis, whereas AT2 receptor binding was low in these areas ahajournals.org. Cells expressing AT1 receptors at injury sites were identified as myofibroblasts, which are involved in collagen synthesis ahajournals.org. While AT1 receptors seem to dominate in mediating fibrosis, the AT2 receptor's role in cardiac remodeling is an ongoing area of research.

PD 123177 has been used to investigate the impact of AT2 receptors on the structure of large arteries like the aorta and the general vasculature. Studies in hypercholesterolemic rabbits showed that the increase in Ang II receptor expression in aortic tissues was entirely due to an increase in AT1 expression, while AT2 expression was similar in hypercholesterolemic and control groups ahajournals.org. This suggests that while AT1 receptors are upregulated in this model of atherosclerosis, AT2 receptor expression in the aorta is not significantly altered ahajournals.org. In the context of obesity-associated vascular alterations, studies using diet-induced obesity mouse models have explored the role of AT2 receptors in the thoracic and abdominal aorta. PD123177 significantly enhanced Ang II-induced contractions in aortic rings from control mice but not in those from obese mice, suggesting a lack of AT2 receptor functionality in obesity patsnap.comportlandpress.com. This implies that in obesity, the protective or modulatory role of AT2 receptors on vascular tone may be impaired patsnap.comportlandpress.comportlandpress.com.

Studies utilizing PD 123177 have contributed to understanding how AT2 receptors are involved in vascular changes associated with obesity. In diet-induced obesity mouse models, the functionality of AT2 receptors in the aorta appears to be diminished patsnap.comportlandpress.comportlandpress.com. As mentioned, PD123177 enhanced Ang II-induced contractions in control mice but not in obese mice, indicating a loss of the AT2 receptor's ability to modulate contractility in the obese state patsnap.comportlandpress.com. This suggests that the lack of functional AT2 receptors may contribute to the increased vascular reactivity observed in obesity patsnap.comportlandpress.com. Further research in this area, often involving AT2 agonists and antagonists like PD 123177, aims to elucidate the precise mechanisms by which AT2 receptors influence obesity-related vascular dysfunction and explore potential therapeutic avenues patsnap.comportlandpress.comresearchgate.net.

Renal System Research

Glomerular and Proximal Tubule Transport Mechanisms

The influence of AT2 receptors on transport mechanisms within the glomerulus and proximal tubule has been investigated using PD 123177. While AT1 receptors are considered the primary mediators of angiotensin II's effects on proximal tubule transport, some studies suggest a potential, though less dominant, role for AT2 receptors. Research using in vivo microperfusion in rats indicated that systemic administration of PD 123177 had an inhibitory effect on transport in the S1 segment of the proximal tubule, significantly reducing bicarbonate, chloride, and sodium and water absorption uni-freiburg.de. These effects were noted to be similar in magnitude to those observed with the AT1 antagonist DuP 753 (Losartan) uni-freiburg.de. However, other studies, particularly those involving luminal administration of antagonists in rabbit proximal tubules, did not find an effect of the AT2 antagonist PD 123319 on volume transport, suggesting potential species differences or variations depending on the route of administration uni-freiburg.de. Further research has explored the signal transduction pathways, with some evidence suggesting that angiotensin II stimulates phospholipase A2 (PLA2) through an AT2 receptor subtype in rabbit proximal tubular epithelial cells nih.gov. Despite some findings suggesting AT2 receptor involvement, the prevailing view in many studies is that AT1 receptors predominantly regulate proximal tubule transport uni-freiburg.deguidetopharmacology.orgabcam.com.

Table 1: Effects of Systemic PD 123177 on Proximal Tubule Transport in Rats

Substance AbsorbedControl (peq/mm·min or nl/mm·min)PD 123177 (peq/mm·min or nl/mm·min)Percentage ReductionSignificance (P value)
Bicarbonate Absorption360 ± 4179 ± 850%< 0.001
Chloride Absorption211 ± 1131 ± 438%< 0.001
Sodium and Water Absorption5.7 ± 0.13.9 ± 0.532%< 0.001

Data derived from in vivo microperfusion studies in rats uni-freiburg.de.

Regulation of Renal Hemodynamics (e.g., Renal Blood Flow, Glomerular Filtration Rate)

The impact of PD 123177 on renal hemodynamics, including renal blood flow (RBF) and glomerular filtration rate (GFR), has been a key area of investigation. While the vasoconstrictive effects of angiotensin II in the kidney are primarily mediated by AT1 receptors, studies using PD 123177 have explored potential counter-regulatory or modulatory roles of AT2 receptors. In anesthetized dogs, PD 123177 alone did not cause significant changes in RBF or GFR, but it did show a small, dose-dependent inhibition of angiotensin II-induced renal vasoconstriction at higher doses of angiotensin II. This suggests that while AT1 receptors are dominant in mediating vasoconstriction, AT2 receptors might play a minor opposing role, particularly when AT1 receptors are heavily stimulated. In conscious rats following experimental myocardial infarction, PD 123177 was shown to increase renal blood flow. However, other studies in anesthetized rats found that PD 123177 did not significantly alter the renal responses to angiotensin II, including changes in RBF and GFR, which were blocked by AT1 antagonists. This highlights potential species differences or variations in AT2 receptor function depending on the physiological state. Some research also suggests that the distribution of AT2 receptors may differ within the renal microvasculature, potentially influencing vascular tone in larger caliber segments of interlobular arteries.

Influence on Renal Sympathetic Nerve Function

The potential influence of AT2 receptors on renal sympathetic nerve function has been investigated using PD 123177, primarily focusing on its effects on renal vasoconstrictor responses mediated by nerve stimulation. Research in anesthetized dogs demonstrated that while AT1 receptor antagonists like DuP 753 and EXP3174 caused dose-dependent reductions in renal vasoconstrictor responses to renal nerve stimulation, PD 123177 did not alter these responses. This suggests that the endogenous angiotensin II enhancement of renal adrenergic function at the prejunctional site appears to be mediated predominantly by AT1 receptors, with little involvement of AT2 receptors.

Involvement in Diabetic Nephropathy Pathogenesis

PD 123177 has been employed in studies investigating the pathogenesis of diabetic nephropathy, a serious complication of diabetes affecting the kidneys. Research in a diabetic mouse model found that treatment with PD 123177 attenuated the increase in urinary albumin excretion (UAE), a marker of kidney damage in diabetic nephropathy. This finding suggests a potential role for AT2 receptors in the development or progression of diabetic nephropathy, where their blockade might offer a protective effect.

Regulation of Glomerular Macrophage and Monocyte Influx

Studies using PD 123177 have provided insights into the role of AT2 receptors in regulating the influx of inflammatory cells, specifically macrophages and monocytes, into the glomerulus. Research has shown that angiotensin II stimulates the expression of the chemokine RANTES in cultured glomerular endothelial cells, and this stimulation is mediated by AT2 receptors, as it was abolished by PD 123177. Furthermore, in rats infused with angiotensin II, treatment with PD 123177 attenuated the increase in glomerular ED-1–positive cells, which are indicative of macrophage/monocyte influx. These findings suggest that AT2 receptors play a role in mediating the inflammatory response in the glomerulus by promoting the expression of chemokines that attract monocytes and macrophages.

Contribution to Renal Development and Maturation

The AT2 receptor is believed to be involved in renal organogenesis due to its abundant presence during development physiology.orgcore.ac.uk. Studies using PD 123177 have helped to define the expression patterns of Ang II receptors in the developing kidney. In embryonic rat kidneys (E19), binding studies using 125I-[Sar1, Ile8]Ang II showed that binding was equally reduced by both Losartan (an AT1 antagonist) and PD 123177, indicating the presence of both AT1 and AT2 receptors at this stage karger.comnih.gov.

While AT1 receptors are the predominant subtype in the adult kidney and mediate the majority of Ang II's effects on glomerular and tubular function, the transient high expression of AT2 receptors during embryonic and early postnatal life suggests a role in developmental processes karger.comnih.gov. Studies have also explored the potential involvement of AT2 receptors in renal pathophysiology, such as diabetic nephropathy. In streptozotocin-induced diabetic mice, PD 123177 was shown to attenuate the increase in urinary albumin excretion, suggesting that the AT2 receptor, in addition to the AT1 receptor, may be involved in the development of diabetic nephropathy semanticscholar.org. Furthermore, research in human renal proximal tubular cells (HK-2) demonstrated that the inhibitory effect of an AT2 receptor agonist on TGF-β receptor II expression, a process important in renal fibrosis, was blocked by PD 123177, indicating a role for AT2 receptors in regulating profibrotic pathways nih.gov.

Here is a summary of AT2 receptor presence during renal development based on studies using PD 123177:

Developmental StageAT1 Receptor ExpressionAT2 Receptor ExpressionNotes (based on PD 123177 studies)
Embryonic (E19)PresentPresentEqual contribution to Ang II binding karger.comnih.gov
Postnatal Day 10PredominantDecreasedAT1 is virtually the sole subtype thereafter karger.comnih.gov
AdultPredominantLowRole in function less clear, potential role in pathophysiology physiology.orgcore.ac.uksemanticscholar.org

Central Nervous System Research

PD 123177 has served as a valuable tool in investigating the distribution, functional roles, and potential implications of AT2 receptors within the central nervous system (CNS) physiology.orgpnas.org.

Studies employing techniques such as in vitro autoradiography with labeled Ang II and competition experiments with selective antagonists, including PD 123177 and Losartan, have revealed distinct distribution patterns of AT1 and AT2 receptor subtypes in the brain and how these patterns evolve throughout development oup.compnas.org. In the adult rat brain, AT1 receptors are predominantly located in areas involved in the regulation of blood pressure, water intake, and hormone secretion, such as the circumventricular organs and the paraventricular nucleus pnas.org. In contrast, AT2 receptors exhibit a different distribution, being found in regions like the lateral septum, subthalamic nucleus, and inferior olive in adult rats pnas.org.

Notably, the distribution of AT2 receptors is particularly prominent during brain development. In 2-week-old rats, areas showing transient expression of Ang II receptors, including various thalamic nuclei, cranial nerve nuclei (3rd and 12th), geniculate bodies, cerebellum, and cingulate cortex, displayed binding that was inhibited by AT2 antagonists like PD 123177 but not by AT1 antagonists pnas.org. This observation suggests that AT2 receptors are highly expressed in specific brain regions during critical developmental periods, implying that Ang II may exert actions tailored to the developmental stage of the CNS pnas.org.

Research utilizing PD 123177 has provided evidence supporting a role for AT2 receptors in promoting neuronal growth and the regeneration of axons. Studies on cultured neurons derived from the hypothalamus and brain stem of newborn rats have demonstrated effects mediated by the AT2 receptor physiology.org. Furthermore, investigations into axonal regeneration following optic nerve crush in adult rats showed that Ang II treatment enhanced axonal regeneration, and this effect was completely abolished by co-treatment with the AT2 receptor antagonist PD 123177, but not by the AT1 antagonist Losartan nih.govnih.govresearchgate.net. This finding highlights a specific neurotrophic action of Ang II mediated through the AT2 receptor in the adult mammalian CNS nih.govnih.gov. In vitro experiments using retinal explants and dorsal root ganglia neurons from postnatal rats also showed that Ang II-induced neurite elongation was entirely blocked by PD 123177 nih.govnih.govresearchgate.net. Similarly, in PC12W cells, neuronal differentiation and neurite elongation induced by Ang II were suppressed by PD 123177 encyclopedia.pubmdpi.comnih.gov. These findings collectively indicate that AT2 receptor stimulation promotes neuritogenesis and axonal repair, with PD 123177 serving as a key pharmacological tool to demonstrate this specificity encyclopedia.pubmdpi.com.

Studies employing PD 123177 have investigated the influence of AT2 receptors on cognitive functions. In a habituation paradigm conducted in mice, daily administration of PD 123177 was observed to improve the performance of the animals, suggesting a cognitive-enhancing effect nih.gov. Moreover, PD 123177 was effective in reversing cognitive deficits induced by scopolamine (B1681570) in this model nih.gov. These results were among the initial findings to suggest a functional role for the AT2 receptor in modulating cognitive processes nih.gov. Other research also indicates that AT2 receptors may have beneficial effects on cognitive functions semanticscholar.org. While some studies suggest that Ang II can influence memory through either AT1 or AT2 receptors depending on the specific brain region and context , studies specifically using PD 123177 have pointed towards a role for AT2 receptor blockade in improving certain aspects of cognition, such as habituation nih.gov.

The involvement of AT2 receptors in behavioral paradigms, including those related to anxiety, has also been explored with the aid of selective antagonists like PD 123177. While some studies have assessed the potential anxiolytic-like effects of PD 123177, the results have been inconsistent nih.gov. For example, in a mouse light/dark aversion test, PD 123177 did not alter the animals' behavior nih.gov. However, other research suggests that the absence of the AT2 receptor (knockout) can lead to anxiety-like behavior researchgate.net. The precise role of AT2 receptors and the effects of their modulation by compounds such as PD 123177 in regulating anxiety and other behaviors appear to be complex and may be influenced by factors including sex and the specific brain regions involved researchgate.net.

Accumulating evidence suggests a link between the RAS and neurodegenerative diseases encyclopedia.pubmdpi.com. Studies have investigated the potential implications of AT2 receptors in these conditions, and PD 123177 has been utilized as a research tool. Activation of the Ang II/AT2 receptor pathway may contribute to neuroprotective effects within the brain encyclopedia.pub. Research indicates that blocking AT2 receptors with compounds like PD 123177, in combination with AT1 receptor blockers, can reduce oxidative stress in the hippocampus of rats encyclopedia.pubmdpi.com. Oxidative stress is considered a contributing factor in the development of neurodegenerative disorders such as Huntington's disease encyclopedia.pubmdpi.com. These findings suggest that modulating AT2 receptor activity could offer a potential therapeutic strategy in neurodegenerative conditions, although further research using specific tools like PD 123177 is necessary to fully understand the underlying mechanisms and potential benefits encyclopedia.pubmdpi.com.

Role in Behavioral Paradigms (e.g., Anxiety-Related Behaviors)

Inflammatory and Immune Responses

The AT2 receptor has emerged as a significant player in modulating inflammatory and immune responses, often exerting effects that counterbalance those mediated by the AT1 receptor. ahajournals.orgnih.govmdpi.com Studies utilizing PD 123177 have been instrumental in elucidating these roles.

Anti-inflammatory Properties and Cytokine Regulation

Research suggests that AT2 receptor activation generally possesses anti-inflammatory properties. ahajournals.orgnih.govmdpi.com Direct stimulation of the AT2 receptor has been shown to act anti-inflammatory through mechanisms involving epoxyeicosatrienoic acid and inhibition of nuclear factor κB (NF-κB). ahajournals.orgahajournals.org NF-κB is a key proinflammatory factor involved in the transcriptional regulation of numerous genes, including those encoding cytokines and chemokines. oup.comresearchgate.net

Studies using the AT2 receptor antagonist PD 123177 have provided evidence for the AT2 receptor's role in cytokine regulation. For instance, while a novel non-peptide AT2 receptor agonist, C21, dose-dependently reduced tumor necrosis factor-α (TNF-α)–induced interleukin 6 (IL-6) levels in primary human and murine dermal fibroblasts, this inhibitory effect was abolished by incubation with PD 123177, indicating that the effect was mediated via the AT2R. ahajournals.orgahajournals.org This suggests that AT2 receptor stimulation can suppress the production of pro-inflammatory cytokines like IL-6. ahajournals.orgahajournals.org

Modulation of Chemokine Expression and Release

Chemokines play a critical role in recruiting immune cells to sites of inflammation. Studies involving PD 123177 have demonstrated a complex role for the AT2 receptor in modulating chemokine expression. While the AT1 receptor is often linked to the upregulation of chemokines, there is also evidence suggesting AT2 receptor involvement, which can vary depending on the tissue and conditions. researchgate.net

One notable finding using PD 123177 concerns the chemokine RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted). Ang II has been shown to stimulate the expression of RANTES in cultured rat glomerular endothelial cells. nih.govnih.gov Surprisingly, this Ang II-stimulated RANTES expression was found to be transduced by AT2 receptors, as the AT2 receptor antagonists PD 123177 and CGP-42112A, but not an AT1 receptor blocker, abolished the induced RANTES synthesis. nih.govnih.govresearchgate.netscispace.com This indicates that, in certain contexts, AT2 receptor activation can lead to the expression of chemokines. nih.govnih.gov

Effects on Immune Cell Infiltration (e.g., Macrophages)

The infiltration of immune cells, particularly macrophages and monocytes, is a hallmark of inflammation and tissue injury. PD 123177 has been used to investigate the AT2 receptor's influence on this process.

In studies involving Ang II infusion in rats, an increase in glomerular ED-1-positive cells (indicating macrophages/monocytes) was observed. nih.govnih.gov Treatment with PD 123177 attenuated this glomerular macrophage/monocyte influx, suggesting that AT2 receptor activation contributes to the recruitment of these immune cells in this specific model. oup.comnih.govnih.gov This was one of the initial demonstrations that Ang II could exert proinflammatory effects, including immune cell infiltration, through activation of AT2 receptors. oup.com These findings were supported by later studies showing that an AT2 receptor antagonist, but not an AT1 receptor antagonist, significantly reduced inflammation characterized by increased glomerular and interstitial inflammatory cells. oup.com

However, the role of AT2R in immune cell infiltration might be context-dependent. Some studies suggest that both AT1 and AT2 receptors can be involved in activating NF-κB signaling, which regulates macrophage infiltration, but AT2R might specifically orchestrate monocyte-mediated inflammation in certain conditions like type 2 diabetic nephropathy. researchgate.net

Developmental Biology and Tissue Remodeling

The AT2 receptor is known to be highly expressed during fetal development and is believed to play an essential role in organogenesis and tissue remodeling processes, including fibrosis and regeneration. physiology.orgcellapplications.com Studies utilizing PD 123177 have provided insights into these developmental and remodeling functions.

Expression During Organogenesis

The AT2 receptor is abundantly present during development, suggesting its involvement in organogenesis. physiology.orgcellapplications.com Initial studies using PD 123177, a specific AT2R antagonist, found that it blocked the binding of labeled Ang II during embryogenesis and postnatal development in rats, confirming the presence and accessibility of AT2 receptors during these critical periods. physiology.org

While AT2R mRNA is abundantly found in tissues like the brain, adrenal glands, and lungs throughout development, its expression pattern can be tissue-specific and change with age. physiology.org For example, AT2R mRNA was detected in the rat kidney only for the first few weeks following birth. physiology.org The abundance and location of brain AT2 receptors in young animals, and the age-related changes in relative expression of receptor subtypes, suggest that Ang II exerts specific actions according to the developmental stage of the central nervous system. pnas.org Studies using PD 123177 have helped differentiate the roles of AT1R and AT2R in the developing brain, showing that AT2R antagonists displace radioligand binding at multiple sites of transient AT2R expression in young rats. pnas.org

Contribution to Tissue Fibrosis and Regeneration

Tissue remodeling involves processes like fibrosis (excessive deposition of extracellular matrix) and regeneration. The AT2 receptor is thought to have anti-fibrotic and pro-regenerative properties, often opposing the actions of the AT1 receptor. ahajournals.orgmdpi.com PD 123177 has been employed to investigate the AT2 receptor's contribution to these processes.

While AT1 receptors are generally implicated in fibrosis through mechanisms like increasing extracellular matrix formation, the AT2 receptor's role is more nuanced. researchgate.netnih.gov Some studies suggest that AT2R activation can have anti-fibrotic effects. ahajournals.orgmdpi.com However, other research indicates a potential pro-fibrotic role in specific contexts. For instance, retroviral gene transfer to overexpress AT2 receptors in cultured vascular smooth muscle cells increased cell-associated and secretory collagen synthesis after stimulation with an AT2 receptor agonist, an effect blocked by an AT2 receptor antagonist but not by an AT1 blocker. oup.com

In the context of tissue regeneration, particularly in the nervous system, studies using PD 123177 have provided strong evidence for a pro-regenerative role of the AT2 receptor. Ang II has been shown to promote axonal regeneration in the optic nerve of adult rats, and this effect was completely abolished by co-treatment with the AT2 receptor antagonist PD 123177, but not by an AT1 receptor antagonist. researchgate.netnih.gov Similar findings were observed in studies on sciatic nerve injury, where Ang II treatment promoted functional recovery and axonal regeneration, effects that were fully inhibited by PD 123177. nih.govmdpi.com These studies highlight the AT2 receptor as a mediator of Ang II-induced neurotrophic and regenerative actions. researchgate.netnih.gov

The differential regulation of extracellular matrix components by AT1 and AT2 receptors also contributes to tissue remodeling. Studies have shown that in endothelial cells, the AT2 receptor antagonist PD 123177 can lead to a pronounced downregulation of fibronectin mRNA, suggesting that AT2 receptor activation might be involved in upregulating fibronectin, a key component of the extracellular matrix. oup.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
PD 123177114899 nih.govuni-freiburg.de
Angiotensin II172198 citeab.comgiapreza.comnih.gov

Data Tables

Based on the information found, a representative data point regarding cytokine regulation by AT2R and its blockade by PD 123177 can be illustrated as follows:

Effect of AT2R Stimulation and PD 123177 on TNF-α-Induced IL-6 Levels

Treatment GroupTNF-α-Induced IL-6 Levels (Relative to Control)
TNF-α aloneHigh
TNF-α + AT2 Receptor Agonist (e.g., C21)Reduced
TNF-α + AT2 Receptor Agonist + PD 123177High (similar to TNF-α alone)

This table is illustrative and based on the findings that PD 123177 abolishes the inhibitory effect of AT2 receptor agonists on cytokine production. ahajournals.orgahajournals.org

Another data point regarding immune cell infiltration:

Effect of Ang II and PD 123177 on Glomerular Macrophage/Monocyte Influx

Treatment GroupGlomerular Macrophage/Monocyte Influx
ControlLow
Ang II infusionIncreased
Ang II infusion + PD 123177Attenuated

This table is illustrative and based on findings that PD 123177 attenuated Ang II-induced immune cell infiltration. oup.comnih.govnih.gov

Angiogenesis and Vascularization Mechanisms

The angiotensin II type 2 receptor (AT2R) plays a complex and often opposing role to the angiotensin II type 1 receptor (AT1R) in regulating angiogenesis and vascularization. Studies utilizing the selective AT2R antagonist PD 123177 have been instrumental in elucidating these mechanisms. PD 123177 is a nonpeptide compound that specifically blocks the AT2 receptor in mammalian systems, making it a valuable tool for differentiating AT1R- and AT2R-mediated effects. medchemexpress.com

Research indicates that while AT1R primarily mediates pro-angiogenic effects, AT2R stimulation often exerts an inhibitory influence on vascular growth. In the microvasculature, for instance, Angiotensin II (Ang II) has been shown to stimulate angiogenesis, an effect that is enhanced by AT2R antagonism with PD 123177 and inhibited by AT1R antagonism. ahajournals.org This suggests that AT2R activation acts as a brake on the angiogenic response driven by AT1R when both receptors are stimulated by Ang II. ahajournals.orgresearchgate.net

Studies in cultured rat coronary endothelial cells (CEC) have provided further insight into these opposing roles. These cells express both AT1 and AT2 receptors. researchgate.netjci.org While Ang II alone does not typically induce proliferation in quiescent CEC, treatment with Ang II in the presence of PD 123177 (an AT2 antagonist) results in cell proliferation. ahajournals.orgjci.org This finding supports the concept that AT2R stimulation suppresses cell growth during Ang II exposure. Conversely, when these cells are stimulated to proliferate by factors like basic fibroblast growth factor (bFGF), Ang II can inhibit their proliferation, an effect that is prevented by PD 123177 but not by the AT1R antagonist losartan. researchgate.netjci.orgmdc-berlin.de This highlights the antiproliferative action of AT2R in endothelial cells. jci.orgmdc-berlin.denih.gov

In vivo studies using models such as the rat cremaster muscle have corroborated these findings. Chronic infusion of Ang II at a subpressor dose increased microvascular density, indicating angiogenesis. ahajournals.org Co-infusion of the AT2R antagonist PD 123319 (another AT2 antagonist structurally related to PD 123177) with Ang II led to an even greater increase in vessel density compared to Ang II infusion alone. ahajournals.org This further supports the anti-angiogenic role of the AT2 receptor in the microcirculation. physiology.org

The mechanism by which AT2R exerts its anti-angiogenic effects may involve the inhibition of cell proliferation and potentially the induction of apoptosis in endothelial cells. physiology.org Studies have shown that PD 123177 blocks the antiproliferative effect of Ang II in cultured endothelial cells. physiology.orgoup.com Furthermore, the AT2 receptor has been implicated in mediating the remodeling of the endothelial extracellular matrix by upregulating the expression of thrombospondin-1 (TSP-1), a known inhibitor of angiogenesis. oup.com Treatment with PD 123177 has been shown to abrogate the inhibitory effect of Ang II on DNA synthesis in proliferating endothelial cells, confirming the AT2R's role in this process. oup.com

The balance between AT1R and AT2R activation appears crucial in regulating vascularization. In conditions like oxygen-induced proliferative retinopathy, an animal model of VEGF-driven angiogenesis, the AT1R antagonist telmisartan (B1682998) attenuated the pathological response, while the AT2R antagonist PD 123319 did not. researchgate.net This suggests that in this specific context, AT1R stimulation promotes neovascularization, and AT2R activation might counteract this effect. researchgate.net

While the primary role of AT2R in angiogenesis appears to be inhibitory, some studies suggest context-dependent effects or interactions with other systems. However, the predominant evidence from studies utilizing PD 123177 points towards AT2R acting as a negative regulator of angiogenesis, buffering the pro-angiogenic signals mediated by AT1R.

Here is a summary of key findings from studies using PD 123177 related to angiogenesis and vascularization:

Study ModelAngiotensin II TreatmentCo-treatment with PD 123177/PD 123319Observed Effect on Angiogenesis/ProliferationConclusion on AT2R RoleSource(s)
Rat Cremaster Muscle (in vivo)Ang II InfusionVehicleIncreased Microvascular DensityAT1R mediates angiogenesis ahajournals.org
Rat Cremaster Muscle (in vivo)Ang II InfusionPD 123319Further Increased Microvascular DensityAT2R antagonism enhances angiogenesis; AT2R inhibits it ahajournals.orgphysiology.org
Quiescent Rat Coronary Endothelial Cells (in vitro)Ang IIVehicleNo Proliferation ahajournals.orgjci.orgmdc-berlin.de
Quiescent Rat Coronary Endothelial Cells (in vitro)Ang IIPD 123177ProliferationAT2R stimulation inhibits proliferation ahajournals.orgjci.orgmdc-berlin.de
bFGF-stimulated Rat Coronary Endothelial Cells (in vitro)Ang IIVehicleInhibited ProliferationAT2R mediates antiproliferative effect researchgate.netjci.orgmdc-berlin.de
bFGF-stimulated Rat Coronary Endothelial Cells (in vitro)Ang IIPD 123177Proliferation (inhibition prevented)AT2R mediates antiproliferative effect researchgate.netjci.orgmdc-berlin.de
Cultured Endothelial Cells (in vitro)Ang IIPD 123177Inhibition of DNA synthesis preventedAT2R mediates inhibition of DNA synthesis oup.com

These studies collectively demonstrate the utility of PD 123177 as a pharmacological tool to dissect the distinct roles of AT1 and AT2 receptors in vascular biology, particularly highlighting the inhibitory influence of AT2R on angiogenesis and endothelial cell proliferation.

Research Methodologies Employing Pd 123177

In Vitro Experimental Systems

In vitro studies employ PD 123177 to explore the effects mediated by AT2 receptors in isolated cells, tissues, or membrane preparations.

Cell Culture Models

PD 123177 has been used in various cell culture models to understand the specific contributions of AT2 receptors to cellular processes.

  • Vascular Smooth Muscle Cells (VSMCs): Studies in cultured VSMCs from spontaneously hypertensive rats (SHR) and Wistar-Kyoto (WKY) rats have used PD 123177 to investigate the Ang II-induced effects on hypertrophy and proliferation. In these studies, the effects of Ang II on thymidine (B127349) and leucine (B10760876) incorporation were blocked by the AT1 receptor antagonist DuP 753, but not by PD 123177, indicating that AT1 receptors primarily mediate these growth effects in cultured VSMCs from these rat strains ahajournals.org. PD 123177 at 1 µM was used in Ang II-stimulation cell experiments to prevent relaxant signaling responses via AT2 receptors or unexpected intracellular calcium decreases in rat VSMCs .
  • Glomerular Endothelial Cells (GECs): In cultured rat GECs, PD 123177 has been used to characterize Ang II receptor subtypes and their downstream effects. Preincubation of GECs with PD 123177 replaced a smaller percentage of 125I-[Sar1,Ile8]Ang II binding compared to the AT1 antagonist losartan (B1675146), suggesting the presence of both AT1 and AT2 receptors, with AT1 being more abundant in this context ahajournals.org. Ang II-stimulated expression of the chemokine RANTES in cultured rat GECs was found to be mediated by AT2 receptors, as this effect was abolished by PD 123177 jci.org.
  • PC12W Cells: In PC12W cells, a cell line used as a neuronal model, PD 123177 has been employed to investigate AT2 receptor-mediated apoptosis and ceramide generation. Ang II-induced apoptosis and increased ceramide levels in these cells were completely suppressed by co-incubation with PD 123177, indicating mediation by AT2 receptors core.ac.uk.
  • Bovine Adrenocortical Cells: PD 123177 has been used in bovine adrenocortical cells to study the effects of Ang II on basic fibroblast growth factor (bFGF)-induced proliferation physiology.orgphysiology.org.
  • Cardiac Fibroblasts: Studies on cardiac fibroblasts have utilized PD 123177 to assess the role of AT2 receptors in Ang II-induced cell proliferation and collagen secretion ahajournals.org. Pretreatment with PD 123177, along with an AT1 blocker, prevented the increase in [3H]thymidine incorporation induced by extracellular Ang II ahajournals.org.
  • Receptor Binding Assays

    PD 123177 is a key tool in receptor binding assays to distinguish and characterize AT2 receptors.

  • Autoradiography: In vitro autoradiography is a common technique where PD 123177 is used to identify the location and density of AT2 receptors in tissue sections. In rat kidney, PD 123177 was used to show that AT2 receptors represent approximately 5% of total renal Ang II receptors, with AT1 receptors being predominant nih.govkarger.com. In rat adrenal glands, PD 123177 inhibited labeling over the medulla without reducing cortical labeling, demonstrating its selectivity for AT2 sites in the medulla oup.comoup.com. Autoradiography in rat brain sections has also utilized PD 123177 to map the distribution of AT2 receptors, showing their presence in areas like the lateral septum, subthalamic nucleus, and inferior olive pnas.org. PD 123177 has also been used in autoradiographic studies in rabbit adrenal and hamster brain to characterize Ang II receptor subtypes oup.comnih.gov. In fetal rat tissues, PD 123177 competed with high affinity for AT2 receptors in tissues like skeletal muscle, skin, diaphragm, bronchi, and stomach oup.com.
  • Membrane Binding Studies: PD 123177 is used in binding experiments with cell membranes to determine the affinity and selectivity of ligands for AT2 receptors. Studies in rat hypothalamic membranes have used PD 123177 to confirm the existence of AT1 and AT2 receptors and assess their binding characteristics in normotensive and spontaneously hypertensive rats physiology.orgphysiology.org. PD 123177 has also been used in membrane binding assays to characterize the AT4 receptor, demonstrating low affinity for this subtype researchgate.netcore.ac.uk.
  • Molecular and Biochemical Analyses

    PD 123177 is employed in molecular and biochemical studies to investigate the signaling pathways and functional outcomes mediated by AT2 receptors.

  • mRNA Expression: PD 123177 has been used to study the regulation of mRNA expression. In cultured rat GECs, PD 123177 abolished the Ang II-stimulated expression of RANTES mRNA, indicating AT2 receptor mediation jci.org.
  • Proliferation Assays: As mentioned in the cell culture section, proliferation assays (e.g., measuring thymidine or leucine incorporation) are used with PD 123177 to determine the role of AT2 receptors in cell growth. Studies in VSMCs and cardiac fibroblasts have shown that PD 123177 can influence Ang II-induced proliferation ahajournals.orgahajournals.org.
  • Intracellular Calcium Mobilization: In neuroblastoma-glioma hybrid cells (NG-108-15), PD 123177 was used to show that Ang II-induced intracellular Ca2+ mobilization was antagonized by an AT1 antagonist but not by PD 123177, indicating AT1 receptor mediation of this effect nih.gov.
  • Ceramide Generation: In PC12W cells, PD 123177 was used in biochemical analyses to demonstrate that Ang II-induced ceramide synthesis was completely abolished by the AT2 antagonist core.ac.uk.
  • Oxidative Stress Markers: PD 123177 has been used in studies evaluating oxidative stress markers like malondialdehyde (MDA) concentration. In one study, PD 123177 significantly decreased MDA concentration in the hippocampus of mice researchgate.netresearchgate.netresearchgate.net.
  • In Vivo Animal Models

    PD 123177 is extensively used in vivo to study the physiological roles of AT2 receptors in intact organisms, often in disease models.

    Rodent Models

    Rodent models, particularly rats and mice, are commonly used with PD 123177 to investigate the in vivo effects mediated by AT2 receptors.

  • Spontaneously Hypertensive Rats (SHR): SHR are used to study the role of AT2 receptors in hypertension and related cardiovascular functions. PD 123177 has been used in SHR to examine the impact of AT2 receptors on atrial function and renal hemodynamics patsnap.comahajournals.org. Studies have shown that while the AT1 antagonist DuP 753 blocked the effects of intrarenal Ang II on renal blood flow and renal vascular resistance in SHR, PD 123177 had little effect, suggesting a predominant role for AT1 receptors in these responses in SHR ahajournals.org. Hypothalamic AT2 receptor numbers were found to be higher in SHR compared to WKY rats physiology.orgphysiology.org.
  • Diabetic Mice: Diabetic mouse models, often induced by streptozotocin (B1681764) (STZ), are used to investigate the involvement of AT2 receptors in diabetic complications. PD 123177 has been used in STZ-induced diabetic mice to study its effects on diabetic nephropathy, showing that it attenuated the increment of urinary albumin excretion nih.gov. PD 123177 has also been used in type 2 diabetic mice models in studies related to cognitive decline and oxidative stress researchgate.netresearchgate.net.
  • Wistar Kyoto (WKY) Rats: WKY rats, a normotensive control strain for SHR, are often used in parallel studies with SHR to compare the effects of AT2 receptor modulation physiology.orgphysiology.orgpatsnap.com.
  • Other Rodent Models: PD 123177 has been used in other rodent models to investigate various physiological processes, including anxiety and memory in rats and mice nih.gov, and axonal regeneration in the optic nerve of adult rats nih.gov. In a model of diet-induced obesity in mice, PD 123177 enhanced Ang II-induced contractions in control mice but not in obese mice, suggesting a lack of AT2 receptor functionality in obesity in this context patsnap.com.
  • Other Mammalian and Non-Mammalian Species

    While rodents are the most common, PD 123177 has also been used in studies involving other species.

  • Rabbit: Autoradiography studies have utilized PD 123177 in rabbit adrenal glands to examine Ang II receptor distribution oup.com.
  • Hamster: PD 123177 has been used in autoradiographic studies to characterize Ang II binding sites and subtype distribution in the hamster brain nih.gov.
  • Rainbow Trout (Oncorhynchus mykiss): PD 123177 has been used to characterize putative glomerular receptors for Ang II in rainbow trout, indicating its application in non-mammalian species to understand the evolutionary aspects of the renin-angiotensin system medchemexpress.com.
  • Disease-Specific Models (e.g., Optic Nerve Crush, Myocardial Infarction, Renal Injury)

    PD 123177 has been employed in various disease models to understand the AT2 receptor's involvement in pathology and potential therapeutic interventions.

    In models of optic nerve crush, PD 123177 has been used to investigate axonal regeneration. Studies have shown that angiotensin II (Ang II) can promote axonal elongation in models like crushed optic nerves in adult rats, and this effect is mediated via the AT2 receptor. researchgate.netresearcher.lifenih.gov. Cotreatment with PD 123177 has been shown to abolish this Ang II-induced axonal regeneration, providing evidence for the AT2 receptor's role in neurotrophic actions in the central nervous system researchgate.netnih.gov.

    In the context of myocardial injury, research has explored the role of AT2 receptors in cardiac hypertrophy and remodeling. Studies using neonatal rat ventricular myocytes have indicated that while Ang II can induce myocyte growth, the AT2 receptor may exert an anti-growth effect ahajournals.org. Treatment with AT2 antagonists like PD 123177 augmented the Ang II-induced increase in protein-to-DNA ratio, suggesting that blocking AT2 receptors can enhance the hypertrophic response mediated by AT1 receptors ahajournals.org.

    PD 123177 has also been instrumental in studying renal injury models, including diabetic nephropathy and ischemia/reperfusion injury. In a model of diabetic nephropathy in mice, PD 123177 was observed to attenuate the increase in urinary albumin excretion (UAE) levels, suggesting a role for the AT2 receptor in the development of this condition semanticscholar.org. In renal ischemia/reperfusion injury in rats, while AT1 receptors are predominant, new expression of AT2 receptor mRNA has been observed after reperfusion physiology.orgkarger.com. Although AT2 receptor binding might be low in the adult rat kidney compared to AT1 karger.com, some studies suggest a potential beneficial effect of AT2 receptor blockade in experimental renal failure models, possibly involving medullary vasodilation nih.gov. However, the precise mechanisms and the extent of AT2 receptor involvement in different renal injury contexts remain areas of investigation nih.govsemanticscholar.orgphysiology.orgnih.govahajournals.org.

    Behavioral Studies and Cognitive Assessments

    The role of the renin-angiotensin system, and specifically the AT2 receptor, in behavioral processes and cognitive function has been explored using PD 123177. Studies in animal models have investigated the effects of PD 123177 on anxiety and memory nih.govnih.gov. While some research found no significant effect of PD 123177 in certain animal models of anxiety and working memory nih.gov, other studies have indicated a potential for cognitive enhancement. For instance, daily administration of PD 123177 enhanced the performance of mice in a habituation test and was able to overcome cognitive impairment induced by scopolamine (B1681570) nih.gov. These findings suggest a functional role for the AT2 receptor in modulating cognitive processes nih.govspringermedizin.de.

    Physiological Parameter Measurements (e.g., Renal Hemodynamics, Blood Pressure)

    PD 123177 is frequently used to investigate the influence of AT2 receptor blockade on physiological parameters, particularly within the cardiovascular and renal systems. Studies in conscious dogs with high renin have shown that PD 123177 did not lower blood pressure as effectively as AT1 antagonists like losartan nih.gov. This supports the understanding that the pressor effects of Ang II are primarily mediated by the AT1 receptor nih.govnih.gov.

    In studies focusing on renal hemodynamics in anesthetized dogs, PD 123177 at certain doses did not cause significant changes in blood pressure, renal blood flow, or sodium and urine excretion, indicating that the renal effects of endogenous Ang II in salt-replete animals are predominantly mediated by AT1 receptors nih.gov. However, at higher doses of Ang II, PD 123177 caused a small but significant inhibition of Ang II-induced renal vasoconstriction, suggesting the presence of potentially functionally important AT2 receptors in the canine renal vasculature nih.gov. In spontaneously hypertensive rats (SHR), the enhanced renal responsiveness to Ang II was found to be mediated by the AT1 receptor, with PD 123177 having no significant effect on these responses ahajournals.org.

    Table 1: Effects of PD 123177 on Renal Physiological Parameters in Anesthetized Dogs

    ParameterAng II (low dose) + PD 123177Ang II (high dose) + PD 123177FindingSource
    Blood PressureNo significant changeNo significant changeEndogenous Ang II effects primarily AT1 mediated nih.gov
    Renal Blood FlowNo significant changeNot specifiedEndogenous Ang II effects primarily AT1 mediated nih.gov
    Sodium ExcretionNo significant changeNo significant changeEndogenous Ang II effects primarily AT1 mediated nih.gov
    Urine ExcretionNo significant changeNo significant changeEndogenous Ang II effects primarily AT1 mediated nih.gov
    Renal VasoconstrictionFailed to antagonizeSmall, significant inhibitionSuggests potential functional AT2 receptors in renal vasculature at high Ang II nih.gov

    Histopathological and Immunohistochemical Techniques

    Histopathological and immunohistochemical techniques are employed alongside PD 123177 administration to assess tissue-level changes and receptor localization in research studies.

    In studies investigating fibrous tissue formation, such as in a granuloma pouch model, immunohistochemistry is used to identify the presence of myofibroblasts and assess collagen accumulation through staining techniques like picrosirius red nih.gov. Ang II receptor subtypes, including AT2, can be localized using in vitro quantitative autoradiography with displacement studies involving antagonists like PD 123177 nih.gov. In the granuloma pouch model, the predominant Ang II receptor subtype expressed was AT1, and while AT1 blockade attenuated collagen accumulation, PD 123177 did not have a significant effect nih.gov.

    Immunohistochemical studies also contribute to understanding the distribution of AT2 receptors in specific tissues. For example, studies on skeletal muscle microcirculation have used immunohistochemistry with specific antibodies to localize AT2 receptors in endothelial and vascular smooth muscle cells physiology.org. In the context of renal injury, while AT1 receptors are generally predominant, immunohistochemistry and autoradiography can reveal the distribution and changes in receptor expression, including the emergence of AT2 receptor mRNA after ischemia/reperfusion physiology.orgkarger.com.

    In studies on cardiac fibroblasts, immunohistochemistry and related techniques can be used to investigate the presence and localization of AT2 receptors, including within the nucleus, and how their activation might influence processes like RNA synthesis, cell proliferation, and collagen secretion ahajournals.org. PD 123177 has been used in these studies to block AT2 receptor activity and assess the impact on these cellular functions ahajournals.org.

    Table 2: Examples of Histopathological and Immunohistochemical Findings with PD 123177 Use

    Model/TissueTechnique(s)Key Finding Related to PD 123177 UseSource
    Granuloma Pouch (Rat)Immunohistochemistry (α-SMA, picrosirius red), AutoradiographyPredominant AT1 receptor expression; PD 123177 did not significantly attenuate collagen accumulation. nih.gov
    Renal Ischemia/Reperfusion (Rat)Histoautoradiography, mRNA expressionAT1 receptors predominant; AT2 mRNA expressed after reperfusion; PD 123177 displacement studies. physiology.orgkarger.com
    Skeletal Muscle MicrocirculationImmunohistochemistry, Western BlotLocalization of AT2 receptors in endothelial and vascular smooth muscle cells. physiology.org
    Cardiac FibroblastsImmunoblotting, AutoradiographyNuclear localization of AT2 receptors; PD 123177 blocks AT2-mediated effects on RNA synthesis, proliferation. ahajournals.org

    Future Directions and Therapeutic Potential of Angiotensin Ii Type 2 Receptor Modulation

    Further Elucidation of AT2 Receptor Signaling Pathways

    While progress has been made, the precise intracellular signaling cascades activated by the AT2 receptor are not yet fully understood and require further investigation portlandpress.comoup.commdpi.comscielo.br. Unlike the well-characterized AT1 receptor, AT2R signaling can involve both G protein-dependent (particularly Gi) and G protein-independent mechanisms portlandpress.comsigmaaldrich.commdpi.comfrontiersin.org.

    Key signaling pathways linked to AT2R activation include:

    Activation of protein phosphatases, such as serine/threonine phosphatases (e.g., PP2A) and protein tyrosine phosphatases (e.g., SHP-1, MKP-1), which can lead to the dephosphorylation of various proteins, including those involved in growth factor signaling like ERK revportcardiol.orgportlandpress.comscielo.brresearchgate.netoup.com.

    Regulation of the bradykinin (B550075)/nitric oxide (NO)/cGMP pathway, which is associated with vasodilation and natriuresis nih.govrevportcardiol.orgoup.comoup.commdpi.comoup.com. AT2R stimulation can increase bradykinin production, which in turn activates B2 receptors, leading to NO and cGMP formation oup.commdpi.com.

    Stimulation of phospholipase A2 (PLA2) and the subsequent release of arachidonic acid and its metabolites, which may contribute to AT2R-mediated vasodilation revportcardiol.orgmdpi.comscielo.br.

    Generation of sphingolipid-derived ceramide, which has been implicated in AT2R-induced apoptosis in some cell types scielo.brcore.ac.uk.

    Future research aims to fully map these complex interacting pathways and understand how they differ depending on cell type and physiological or pathological context mdpi.comscielo.br. The use of selective pharmacological tools like PD 123177 is crucial to dissecting these pathways by allowing researchers to specifically block AT2R activity and observe the downstream consequences oup.comcore.ac.uk.

    Comprehensive Functional Characterization Across Diverse Physiological and Pathological States

    The functional role of the AT2 receptor varies significantly depending on the tissue, developmental stage, and the presence of disease revportcardiol.orgportlandpress.comnih.gov. While often considered counter-regulatory to AT1, the AT2R's effects are not always consistent, and its precise contribution in many conditions remains to be fully characterized revportcardiol.orgportlandpress.comnih.govoup.com.

    Areas requiring further comprehensive functional characterization include:

    Renal System: AT2R stimulation promotes natriuresis and increased renal blood flow, and reduces renal inflammation and fibrosis nih.govrevportcardiol.orgoup.com. Further research is needed to fully understand its role in various kidney diseases nih.govnih.gov.

    Nervous System: The AT2 receptor is expressed in specific brain regions and has been implicated in neuronal differentiation, neuroprotection, and potentially cognitive functions sigmaaldrich.comfrontiersin.orgresearchgate.net. Its role in neurological disorders and the potential therapeutic implications of targeting AT2R in these conditions are active areas of research frontiersin.orgresearchgate.net. Studies using PD 123177 have been employed to investigate the involvement of AT2R in neuronal processes and behavioral responses nih.govresearchgate.net.

    Inflammation and Fibrosis: AT2R activation has demonstrated anti-inflammatory and anti-fibrotic effects in various tissues nih.govrevportcardiol.orgahajournals.orgahajournals.org. Further studies are needed to fully understand the mechanisms and therapeutic potential in chronic inflammatory and fibrotic diseases.

    Tissue Injury and Regeneration: AT2R expression is often increased in injured and regenerating tissues, suggesting a role in healing processes nih.govahajournals.orgresearchgate.net. Elucidating its specific functions in different types of tissue repair is an important future direction.

    Understanding the context-dependent nature of AT2R function is critical for determining its therapeutic potential.

    Development of Advanced Pharmacological Tools Targeting AT2 Receptors

    The availability of selective and potent pharmacological tools is essential for studying receptor function and exploring therapeutic possibilities. PD 123177 has been a foundational non-peptidic AT2R antagonist medchemexpress.comoup.comnih.govahajournals.org. However, the development of newer, highly selective compounds, including both agonists and antagonists with improved pharmacokinetic properties and tissue specificity, remains a priority nih.govresearchgate.netmdpi.com.

    The development of advanced tools includes:

    Highly Selective Agonists: The development of selective non-peptidic AT2R agonists, such as Compound 21 (C21), has significantly advanced the field, allowing for direct investigation of AT2R stimulation nih.govahajournals.orgahajournals.orgmdpi.com. Further development of agonists with optimized properties is ongoing.

    Improved Antagonists: While PD 123177 is a widely used AT2R antagonist, the development of new antagonists with enhanced selectivity and potentially different binding characteristics could provide further insights into AT2R function and its interaction with other receptors oup.comnih.gov.

    Tools for Receptor Localization and Imaging: Advanced tools for visualizing AT2R expression and localization in different tissues and cellular compartments would greatly aid in understanding its role in various physiological and pathological states.

    Allosteric Modulators: Exploring allosteric modulators that can fine-tune AT2R activity, rather than simply blocking or activating it, could offer more nuanced therapeutic approaches.

    These advanced pharmacological tools, building upon the foundation provided by compounds like PD 123177, are crucial for dissecting the intricate roles of the AT2 receptor.

    Exploration of PD 123177 and AT2 Receptor Antagonism in Emerging Therapeutic Areas

    While AT2R activation is often associated with beneficial effects, there are contexts where blocking AT2R might be therapeutically advantageous. PD 123177, as a selective antagonist, is a key compound for investigating such possibilities medchemexpress.comnih.gov.

    Emerging therapeutic areas where AT2 receptor modulation, including antagonism with compounds like PD 123177, is being explored include:

    Pain Management: AT2R has been implicated in pain pathways, and AT2R antagonists, including PD 123177, have been investigated for their potential analgesic effects nih.govresearchgate.net.

    Certain Cardiovascular Conditions: While AT2R activation is generally protective in the cardiovascular system, there might be specific conditions or contexts where modulating (including blocking) AT2R could be beneficial, although this is less explored than agonist approaches revportcardiol.orgfrontiersin.orgpatsnap.com.

    Neurological Disorders: Given the role of AT2R in neuronal function and neuroprotection, the impact of AT2R antagonism in specific neurological conditions warrants further investigation, potentially using tools like PD 123177 nih.govfrontiersin.org.

    The use of PD 123177 in these areas helps researchers understand the effects of blocking endogenous AT2R activity and determine if this approach holds therapeutic promise.

    Q & A

    What is the receptor selectivity profile of PD 123177, and how does it inform experimental design in angiotensin II studies?

    PD 123177 is a selective non-peptide antagonist of the angiotensin II type 2 (AT2) receptor, with low affinity for the AT1 receptor. Its high specificity for AT2 receptors (compared to losartan, which targets AT1) allows researchers to isolate AT2-mediated effects in systems co-expressing both receptor subtypes. For example, in vascular smooth muscle or adipose tissue studies, combining PD 123177 with AT1 antagonists (e.g., losartan) can dissect dual receptor contributions to phenotypes like vasodilation or lipid metabolism .

    Methodological Note : Validate receptor expression ratios (AT1 vs. AT2) in your model system using competitive binding assays. Use PD 123177 at concentrations ≥100 nM to ensure AT2 saturation while avoiding off-target effects at higher doses .

    How does PD 123177 modulate lipoprotein lipase (LPL) expression in adipose tissue, and what experimental variables influence this outcome?

    In visceral adipose tissue (VAT), PD 123177 amplifies Ang II-induced LPL mRNA expression by blocking AT2-mediated inhibitory pathways. However, in subcutaneous adipose tissue (SAT), AT2 antagonism may indirectly enhance LPL via c-Src activation, highlighting tissue-specific signaling cascades. Experimental variables such as feeding state (fasted vs. fed) and co-treatment with phospholipase C inhibitors (e.g., YM25490) critically alter outcomes .

    Methodological Note : Include β-actin normalization for qPCR data and control for dietary status. Use tissue-specific protein extraction protocols to avoid cross-contamination between VAT and SAT .

    How can researchers resolve contradictions in PD 123177’s central nervous system (CNS) effects across studies?

    Central administration of PD 123177 produces conflicting results (e.g., inhibition/no effect on water intake or pressor responses to angiotensin II). These discrepancies arise from differences in administration routes (intracerebroventricular vs. parenchymal), dosage timing, and receptor density variations in brain regions like the paraventricular nucleus. For reproducibility, standardize stereotaxic coordinates, validate antagonist diffusion using tracers, and include functional readouts (e.g., vasopressin release assays) .

    What are best practices for studying PD 123177’s interaction with other angiotensin receptor antagonists in vitro?

    When combining PD 123177 with AT1 antagonists (e.g., losartan) in cell-based assays:

    • Pre-incubate cells with PD 123177 (15–30 min) to block AT2 before adding AT1 antagonists.
    • Use radioimmunoassays (e.g., ¹²⁵I-Ang II displacement) to confirm receptor occupancy.
    • Account for species-specific differences: rodent AT2 receptors show higher PD 123177 affinity than human isoforms .

    How does PD 123177’s role in neuronal regeneration models inform its therapeutic potential?

    In adult rat optic nerve injury models, PD 123177 abolishes angiotensin II-induced axonal regeneration, confirming AT2’s pro-regenerative role. However, this effect is absent in AT1-dominated tissues, emphasizing context-dependent receptor crosstalk. To model this, use AT2-knockout controls and assess downstream effectors like nitric oxide synthase (NOS) and cyclic GMP .

    What statistical approaches are recommended for analyzing PD 123177’s dose-response data in functional assays?

    • Fit dose-response curves using nonlinear regression (e.g., log[inhibitor] vs. response in Prism).
    • Report IC₅₀ values with 95% confidence intervals, particularly in studies comparing PD 123177 to peptide antagonists (e.g., CGP42112A).
    • Use ANOVA with post-hoc correction for multi-group comparisons (e.g., Ang II ± PD 123177 ± losartan) .

    How should researchers address PD 123177’s limited clinical relevance in preclinical manuscripts?

    While PD 123177 has no clinical applications, emphasize its utility as a mechanistic tool. For example, in AT2-mediated vasodilation studies, link findings to broader pathways (e.g., bradykinin-NOS) and contrast with AT1-driven pathologies (e.g., hypertension). Avoid speculative claims about therapeutic translation unless supported by in vivo efficacy data .

    What controls are essential when using PD 123177 in angiotensin II receptor autoradiography?

    • Include tissues with known AT1/AT2 ratios (e.g., adrenal medulla for AT2 dominance).
    • Use losartan and PD 123177 as cold competitors to validate binding specificity.
    • Pre-treat sections with dithiothreitol (DTT) to confirm sulfhydryl sensitivity (AT1 receptors are DTT-resistant; AT2 are DTT-sensitive) .

    How can PD 123177 clarify conflicting roles of AT2 receptors in metabolic vs. cardiovascular studies?

    In metabolic studies (e.g., adipose tissue), AT2 antagonism may exacerbate insulin resistance via LPL dysregulation. In cardiovascular models, AT2 blockade inhibits beneficial vasodilation. To reconcile these, employ dual-tissue models (e.g., adipocyte-aortic co-cultures) and measure tissue-specific phosphorylated ERK1/2 levels as a downstream marker .

    What ethical and reproducibility standards apply to PD 123177 studies?

    • Disclose all conflicts of interest, particularly if sourcing PD 123177 from vendors with proprietary formulations (e.g., Santa Cruz Biotechnology vs. Sigma).
    • Publish raw data for dose-response curves and receptor binding assays in supplementary materials.
    • Adhere to ARRIVE guidelines for in vivo studies, including randomization and blinding in neuroregeneration models .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.